![molecular formula C12H11FN2O5S2 B2719327 4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride CAS No. 1607272-93-4](/img/structure/B2719327.png)
4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride
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Description
4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. MPB is a sulfonamide-based compound that is widely used as a protease inhibitor, and it has been found to be effective in inhibiting a wide range of proteases, including serine proteases, cysteine proteases, and metalloproteases.
Scientific Research Applications
Fluorination Reactions and Chemical Synthesis
Sulfonyl fluorides, including compounds structurally similar to "4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride," are pivotal in fluorination reactions. Mori and Morishima (1994) discussed fluorination reactions at specific positions of certain furanoses, highlighting the utility of sulfonyl fluorides in synthesizing fluorinated derivatives for various applications, including pharmaceuticals and agrochemicals (Mori & Morishima, 1994).
Radiosynthesis and Imaging Agents
Sulfonyl fluorides play a crucial role in the development of radiolabeled compounds for imaging. For instance, de Bruin et al. (2005) developed a fluoropyridine-based maleimide reagent for labeling peptides and proteins with fluorine-18, demonstrating its potential in positron emission tomography (PET) imaging (de Bruin et al., 2005).
Bioactivity and Medicinal Chemistry
Compounds with sulfonamide groups are investigated for their bioactivity, including inhibitory effects on enzymes such as carbonic anhydrases. Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors, indicating the role of sulfonyl fluorides in synthesizing bioactive molecules (Gul et al., 2016).
Prosthetic Groups for Bioconjugation
Sulfonyl fluoride-based compounds serve as prosthetic groups for the bioconjugation of biomolecules. Inkster et al. (2012) explored sulfonyl fluoride-based prosthetic compounds as potential 18F labeling agents, underscoring their application in creating biomarkers for PET chemistry (Inkster et al., 2012).
Polymorphism and Material Science
The presence of fluorine groups in aromatic sulfonamides influences polymorphism, which is significant in material science and pharmaceutical formulation. Terada et al. (2012) studied the polymorphism of fluorine-substituted aromatic sulfonamides, providing insights into the effects of fluorine on crystal structure (Terada et al., 2012).
properties
IUPAC Name |
4-[(6-methoxypyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O5S2/c1-20-12-7-2-9(8-14-12)15-22(18,19)11-5-3-10(4-6-11)21(13,16)17/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSQNAWXAGMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride |
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